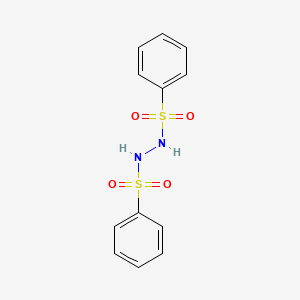

N'-(Phenylsulfonyl)benzenesulfonohydrazide

Description

N'-(Phenylsulfonyl)benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonyl backbone appended with a phenylsulfonyl hydrazide moiety. This compound belongs to a broader class of sulfonyl hydrazones, which are widely studied for their structural versatility, diverse reactivity, and applications in medicinal chemistry, materials science, and sensor technology. The molecule’s unique N–S–S–N linkage and planar aromatic system enable interactions with biological targets, metal ions, and enzymes, making it a scaffold of interest in drug discovery and analytical chemistry .

Properties

IUPAC Name |

N'-(benzenesulfonyl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-19(16,11-7-3-1-4-8-11)13-14-20(17,18)12-9-5-2-6-10-12/h1-10,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSUQBGPNFFSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284484 | |

| Record name | N'-(phenylsulfonyl)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-36-2 | |

| Record name | NSC37423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(phenylsulfonyl)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(Phenylsulfonyl)benzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of N’-(Phenylsulfonyl)benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis

In aqueous acidic or basic conditions, N'-(Phenylsulfonyl)benzenesulfonohydrazide undergoes hydrolysis to regenerate benzenesulfonyl hydrazine and phenylsulfonic acid derivatives. This reaction is reversible and pH-dependent, with faster kinetics in strongly acidic (pH < 3) or alkaline (pH > 10) environments.

Conditions :

-

Acidic : HCl (1–3 M), 60–80°C, 4–6 hours.

-

Basic : NaOH (1–2 M), room temperature, 12–24 hours.

The reaction mechanism involves nucleophilic attack by water at the hydrazone carbon, leading to cleavage of the N–S bond.

Oxidation Reactions

The hydrazide group is susceptible to oxidation, yielding diazenes or sulfonic acids depending on the oxidant:

| Oxidant | Product | Yield | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Benzenesulfonyl diazene | 78–85% | EtOH, 50°C, 2–4 h |

| KMnO₄ (aqueous) | Benzenesulfonic acid | 65% | H₂SO₄ (1 M), 80°C, 6 h |

| O₃ (ozone) | Sulfonyl radicals (trapped intermediates) | N/A | CH₂Cl₂, −20°C, 1 h |

Oxidation with H₂O₂ is particularly efficient for generating diazenes, which are useful in coupling reactions.

Reduction Reactions

Reduction of the hydrazide group produces sulfonamides or amines under controlled conditions:

| Reductant | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄ | N-Phenylbenzenesulfonamide | 72% | THF, reflux, 8 h |

| H₂ (Pd/C catalyst) | Benzene sulfonohydrazine | 68% | MeOH, 25°C, 12 h, 1 atm H₂ |

| NaBH₄ | Partially reduced hydrazine | 55% | EtOH, 0°C, 3 h |

Selective reduction of the N–N bond without affecting sulfonyl groups is achievable using LiAlH₄.

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions. For example, iron-catalyzed tandem sulfonylation with alkynes forms benzothiazine derivatives :

Reaction :

Conditions :

-

Catalyst: FeSO₄ (10 mol%)

-

Solvent: DMF, 80°C, 12 h

-

Yield: 70–85%

-

Functional group tolerance: Broad (electron-withdrawing/donating substituents) .

Thermal Decomposition

Under thermal or basic conditions, this compound decomposes to release nitrogen gas and form sulfinate intermediates :

Mechanism :

-

Base-induced deprotonation (e.g., NaH, Cs₂CO₃).

-

N₂ elimination and generation of sulfonyl radicals.

-

Radical recombination or trapping by electrophiles.

Conditions :

-

Base: NaH (1.5 eq.)

-

Solvent: 1,4-Dioxane, 25–50°C, 4 h

Substitution Reactions

The sulfonyl groups undergo nucleophilic substitution with halides or amines:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| SOCl₂ | Sulfonyl chloride derivative | 0°C, 2 h, CH₂Cl₂ | 80% |

| NH₃ (excess) | Sulfonamide | EtOH, reflux, 6 h | 75% |

| PCl₅ | Chlorinated sulfonohydrazide | 40°C, 3 h | 68% |

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Activities

N'-(Phenylsulfonyl)benzenesulfonohydrazide and its derivatives have been studied for their potential antibacterial and antifungal properties. Research indicates that sulfonylhydrazides exhibit significant biological activities, making them candidates for developing new therapeutic agents against microbial infections.

Antitumor Properties

The compound has also shown promise in antitumor applications. Studies have reported that certain sulfonylhydrazides can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways crucial for cancer cell survival.

SARS-CoV-2 Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 proteins. A hybrid compound synthesized from pyrazinamide and benzenesulfonohydrazide demonstrated activity against specific viral proteases, suggesting its utility in antiviral drug development . The predicted toxicity profile indicates it may not penetrate the blood-brain barrier, which is favorable for gastrointestinal absorption .

Synthetic Chemistry

Synthesis Methodologies

This compound can be synthesized through various methods, including the reaction of sulfonyl chlorides with hydrazines under controlled conditions. This approach has been optimized for yield and purity, demonstrating the compound's versatility in synthetic applications .

Optimization Studies

Research has focused on optimizing reaction conditions to improve the efficiency of synthesizing sulfonylhydrazides. For instance, a study demonstrated an organic solvent-free synthesis in water, enhancing environmental sustainability while maintaining high yields .

Material Science

Applications in Solar Cells

The compound's derivatives have been explored in the context of organic-inorganic hybrid perovskite solar cells. These materials are known for their excellent photovoltaic performance, and incorporating sulfonylhydrazides could enhance charge transport properties, leading to more efficient energy conversion systems .

- Antiviral Activity Study : A study published in Tetrahedron explored a hybrid compound derived from this compound that showed promising results against SARS-CoV-2 proteins, indicating its potential as a therapeutic agent during viral outbreaks .

- Antitumor Mechanism Investigation : Research indicated that derivatives of this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, providing insights into their mechanism of action as antitumor agents.

- Environmental Applications : The development of sensors based on sulfonylhydrazides for detecting heavy metals like Hg²⁺ showcases their utility beyond traditional medicinal chemistry applications, highlighting their role in environmental monitoring .

Mechanism of Action

The mechanism of action of N’-(Phenylsulfonyl)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. These interactions can trigger specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Variations :

Physicochemical Properties

- Solubility: Most derivatives exhibit poor water solubility but dissolve readily in polar aprotic solvents (DMSO, methanol) . For instance, compounds in are soluble in methanol and acetonitrile but poorly in ethanol or water.

- Stability : Derivatives with electron-withdrawing groups (e.g., nitro in 3a) show enhanced stability due to resonance effects, whereas hydroxyl-substituted analogs (e.g., ) form intramolecular hydrogen bonds, influencing crystallinity .

Activity Comparison :

Crystallographic and Molecular Interactions

- Hydrogen Bonding: N'-[1-(2-Hydroxy-5-methylphenyl)ethylidene]benzenesulfonohydrazide () forms linear chains via N–H⋯O hydrogen bonds, enhancing crystal packing .

- π-π Interactions : Derivatives with aromatic substituents (e.g., 3b) exhibit stacked arrangements due to phenyl ring interactions .

- Metal Coordination: Compounds like dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide () bind calcium ions, enabling use in ion-sensing applications .

Biological Activity

N'-(Phenylsulfonyl)benzenesulfonohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of sulfonyl groups attached to a hydrazide structure. The molecular formula is CHNOS, indicating the presence of both nitrogen and sulfur, which are crucial for its biological activity. The compound exhibits a complex crystal structure, as analyzed through X-ray crystallography, revealing non-planarity and specific torsion angles that influence its interactions with biological targets .

1. Anti-inflammatory Activity

Research has shown that this compound demonstrates potent anti-inflammatory properties. In vitro studies indicated that it inhibits the enzyme mPGES-1, which is involved in the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The IC values for the kinetic products of related phenylsulfonyl hydrazides were reported as 0.69 μM and 0.55 μM against PGE2, highlighting their efficacy .

2. Cholinesterase Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the treatment of Alzheimer's disease. A study reported various derivatives with IC values ranging from 44.66 nM to over 500 nM against these enzymes, suggesting that modifications to the sulfonyl group can enhance inhibitory activity .

3. Anticancer Potential

This compound has also been evaluated for anticancer properties. Experimental studies indicated that certain derivatives exhibit antiproliferative effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes like mPGES-1 and cholinesterases suggests it can modulate biochemical pathways involved in inflammation and neurotransmission.

- Molecular Interactions : The presence of hydrogen bonding and π–π interactions in its crystal structure contributes to its biological efficacy by enhancing binding affinity to target proteins .

Case Studies

Several studies have investigated the biological effects of this compound or its derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in RAW 264.7 macrophage cells, providing evidence for its therapeutic potential in inflammatory diseases .

- Cholinesterase Inhibition Study : Another research focused on synthesizing various analogs, revealing that structural modifications led to enhanced AChE and BChE inhibition, with some compounds exhibiting IC values below 10 μM .

Table 1: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for N'-(Phenylsulfonyl)benzenesulfonohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions between benzenesulfonylhydrazine and carbonyl-containing precursors. For example:

- Derivative Synthesis : Reacting benzenesulfonylhydrazine with 5-fluoroisatin in ethanol under reflux for 1 hour yields N'-(5-fluoro-2-oxoindol-3-ylidene)benzenesulfonohydrazide, which is purified by crystallization .

- Sensor Development : Condensation of 2-nitrobenzaldehyde with benzenesulfonylhydrazine produces (E)-N′-(2-nitrobenzylidene)-benzenesulfonohydrazide, used for selective As³⁺ detection .

- Key Variables : Solvent choice (e.g., ethanol), reaction time, and stoichiometric ratios are critical for optimizing yield and purity.

Q. Which spectroscopic and structural characterization techniques are essential for confirming the identity of this compound?

- X-ray Crystallography : Resolves hydrogen-bonded dimeric structures (e.g., N–H···O interactions) and confirms trans-alignment of substituents relative to the N–N bond .

- NMR/IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, hydrazide) and monitors reaction progress.

- Elemental Analysis : Validates purity and stoichiometry.

- Refinement Strategies : For crystallographic data, use restraints for amino H-atom placement (N–H distance: 0.88±0.01 Å) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

- DFT Studies : Density Functional Theory (DFT) elucidates mechanistic pathways, such as N-heterocyclic carbene-catalyzed reactions. For example, DFT revealed transition states in the formation of phthalidyl sulfonohydrazones, guiding experimental design .

- Docking Simulations : Predict interactions with biological targets (e.g., enzymes) by modeling hydrazide derivatives as ligands .

Q. What strategies address contradictions in spectral or structural data during characterization?

- Cross-Validation : Compare experimental data (e.g., NMR shifts, crystallographic parameters) with computational predictions.

- Refinement Protocols : Apply distance restraints in X-ray refinement to resolve ambiguities in H-atom positioning, as demonstrated in hydrogen-bonded dimer studies .

- Alternative Techniques : Use mass spectrometry or thermal analysis (TGA/DSC) to confirm decomposition patterns and molecular stability.

Q. How is this compound applied in environmental or analytical chemistry?

- Ion Sensing : Derivatives like dimethoxy-Nʹ-(phenylsulfonyl)benzenesulfonohydrazide act as probes for calcium ion detection via spectrophotometric methods (e.g., RBF-PLS chemometric analysis) .

- Arsenic Detection : (E)-N′-(2-nitrobenzylidene)-benzenesulfonohydrazide-modified electrodes selectively bind As³⁺, enabling electrochemical sensing in natural samples .

Q. What catalytic systems utilize this compound in synthetic chemistry?

- Iron-Catalyzed Reactions : FeSO₄ catalyzes tandem sulfonylation and cyclization with benzenesulfonohydrazide to synthesize benzosultams, offering cost-effective and scalable routes .

- Functional Group Tolerance : Optimize reaction conditions (e.g., solvent, temperature) to accommodate diverse substrates while maintaining catalytic efficiency.

Q. How do structural modifications influence pharmacological activity?

- Thiazole Derivatives : Incorporating phenylsulfonyl groups into thiazole scaffolds enhances antimicrobial and anticancer activity. For example, microwave-assisted synthesis of thiazoles showed IC₅₀ values comparable to doxorubicin against HepG-2 cells .

- Pyrazolone Derivatives : Condensation with benzenesulfonohydrazide yields anti-inflammatory agents, validated via in vivo assays and molecular docking .

Key Considerations for Researchers

- Toxicity Handling : Despite limited toxicological data, treat intermediates (e.g., phenylhydrazine) as hazardous. Use fume hoods and personal protective equipment .

- Data Reproducibility : Document solvent purity, catalyst loading, and reaction monitoring techniques to ensure reproducibility across studies.

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassays to explore multifunctional applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.